molecular formula C12H12ClNO2 B2374663 [5-(4-Chlorophenyl)-3-oxo-4-pentenylidene](methyl)ammoniumolate CAS No. 339096-79-6

[5-(4-Chlorophenyl)-3-oxo-4-pentenylidene](methyl)ammoniumolate

Cat. No.: B2374663
CAS No.: 339096-79-6
M. Wt: 237.68
InChI Key: RHHLAUFDBPPMTK-JTMBQFMYSA-N
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Description

5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a keto group, and an ammoniumolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Chlorophenyl Intermediate: The starting material, 4-chlorobenzaldehyde, undergoes a condensation reaction with acetone in the presence of a base such as sodium hydroxide to form 4-chlorophenyl-3-buten-2-one.

    Keto-Enol Tautomerization: The intermediate undergoes keto-enol tautomerization to form the enolate ion.

    Ammoniumolate Formation: The enolate ion reacts with methylamine under controlled conditions to form the final product, 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the keto group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium hydroxide (NaOH), ammonia (NH3), thiol compounds (RSH)

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate: can be compared with similar compounds such as:

    4-Chlorophenyl-3-buten-2-one: Shares the chlorophenyl and keto groups but lacks the ammoniumolate moiety.

    4-Chlorophenyl-3-oxo-4-pentenylidene: Similar structure but without the methylammoniumolate group.

The uniqueness of 5-(4-Chlorophenyl)-3-oxo-4-pentenylideneammoniumolate lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(Z)-5-(4-chlorophenyl)-N-methyl-3-oxopent-4-en-1-imine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-14(16)9-8-12(15)7-4-10-2-5-11(13)6-3-10/h2-7,9H,8H2,1H3/b7-4-,14-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHLAUFDBPPMTK-JTMBQFMYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](=CCC(=O)C=CC1=CC=C(C=C1)Cl)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/[N+](=C\CC(=O)/C=C\C1=CC=C(C=C1)Cl)/[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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